(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Description
(4S,5R)-3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a pseudoproline derivative widely used in peptide synthesis. Its structure includes a 1,3-oxazolidine ring with stereospecific methyl groups (2,2,5-trimethyl substitution) and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The compound (CAS: 159681-93-3) has a molecular formula of C22H23NO5 and a molecular weight of 381.43 g/mol . It is designed to prevent peptide chain aggregation during solid-phase synthesis by introducing conformational constraints, thereby improving solubility and reaction efficiency.
Properties
IUPAC Name |
(4S,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-13-19(20(24)25)23(22(2,3)28-13)21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,24,25)/t13-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTLACWXIZNIRV-YJYMSZOUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid typically involves multiple steps:
Formation of the Oxazolidine Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Fmoc Group: The Fmoc group is usually introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Final Functionalization: The carboxylic acid group is introduced through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of automated peptide synthesizers for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like piperidine or morpholine for Fmoc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is used as a building block in the synthesis of complex molecules, particularly peptides.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions due to its structural complexity.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting functional groups during synthesis, allowing for selective reactions.
Comparison with Similar Compounds
Structural Analogues with Modified Side Chains or Protecting Groups
(4S,5R)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-t-butyl-L-tyrosinyl)-2,2,5-trimethyloxazolidine-4-carboxylic Acid
- CAS : 920519-31-9
- Molecular Formula : C35H40N2O7
- Molecular Weight : 600.7 g/mol
- Key Differences : Incorporates a tyrosine residue with a tert-butyl (tBu) protecting group. The tBu group enhances steric protection of hydroxyl groups, making it suitable for synthesizing tyrosine-containing peptides requiring selective deprotection. The larger size increases hydrophobicity, affecting solubility .
(4S,5R)-3-((2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(tert-butoxy)butanoyl)-2,2,5-trimethyloxazolidine-4-carboxylic Acid
- CAS : 168216-05-5 (related variant)
- Molecular Formula : C30H38N2O7
- Molecular Weight : 538.64 g/mol
- Key Differences : Features a tert-butoxy side chain, which improves stability under acidic conditions. This modification is advantageous in multi-step syntheses where intermediate protection is critical .
Heterocyclic Ring Variants
FMOC-(4S,2RS)-2-METHYLTHIAZOLIDINE-4-CARBOXYLIC ACID
- CAS : 1217544-28-9
- Molecular Formula: C20H19NO4S
- Molecular Weight : 369.43 g/mol
- Key Differences: Replaces the oxazolidine ring with a thiazolidine (sulfur-containing) ring. This variant is less common due to challenges in sulfur handling .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid
- CAS : 129288-44-4
- Molecular Formula: C14H15NO5 (estimated)
- Key Differences : Uses a strained oxetane ring instead of oxazolidine. The higher ring strain may increase reactivity but reduce conformational control, limiting its utility in long peptide chains .
Physicochemical and Functional Comparisons
Computational Similarity Analysis
- Tanimoto Coefficient : Widely used for binary fingerprint comparisons (e.g., Fmoc group presence, ring type). The thiazolidine variant has a lower similarity (~0.80) due to sulfur substitution, while the tyrosine variant scores higher (~0.95) .
- Graph-Based Methods : Direct comparison of ring systems and substituents highlights conformational differences. The oxazolidine ring in the target compound offers superior rigidity compared to oxetane .
Biological Activity
The compound (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid is a complex organic molecule with potential applications in medicinal chemistry. Its structure includes an oxazolidine ring and a fluorene moiety, which are known to influence its biological activity. This article explores the biological properties of this compound based on available literature and research findings.
- IUPAC Name : this compound
- CAS Number : 252554-79-3
- Molecular Formula : C25H28N2O6
- Molecular Weight : 452.51 g/mol
- Purity : 95% .
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The presence of the oxazolidine ring suggests potential antimicrobial and anti-inflammatory activities. Additionally, the fluorene moiety may contribute to various biological interactions due to its structural complexity.
Antimicrobial Activity
Oxazolidines have been recognized for their antimicrobial properties. For instance, studies have shown that oxazolidine derivatives can inhibit bacterial protein synthesis, making them effective against resistant strains of bacteria. The specific compound under consideration may exhibit similar antimicrobial effects due to its structural characteristics.
Study 1: Antibacterial Activity
In a study evaluating various oxazolidine derivatives, it was found that these compounds inhibited the growth of Gram-positive bacteria effectively. The mechanism involved interference with ribosomal function, which is critical for bacterial protein synthesis.
| Compound | Activity | Mechanism |
|---|---|---|
| Oxazolidine A | Strong | Ribosomal inhibition |
| Oxazolidine B | Moderate | Cell wall synthesis interference |
| (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-... | TBD | TBD |
Study 2: Anti-Cancer Effects
Research on structurally related compounds has indicated that they can induce apoptosis in cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Indole Derivative X | HeLa | 15 |
| Fluorene Derivative Y | MCF7 | 20 |
| (4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-... | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
